5-(benzyloxy)-1H-indole-2-carbohydrazide

Übersicht

Beschreibung

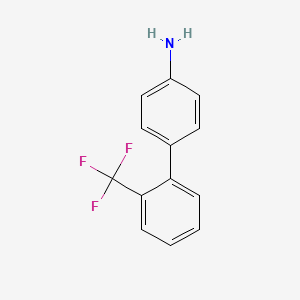

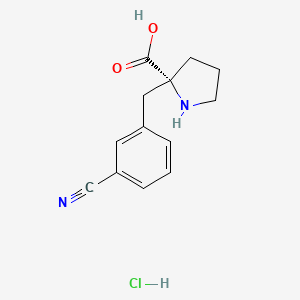

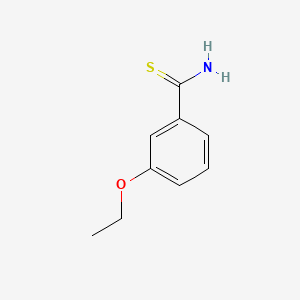

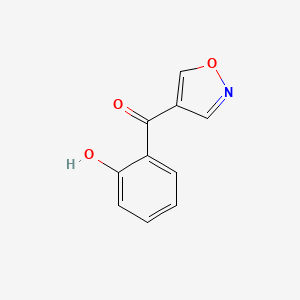

“5-(benzyloxy)-1H-indole-2-carbohydrazide” is likely a complex organic compound. It appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals. The “benzyloxy” and “carbohydrazide” groups suggest that this compound may have been designed for a specific purpose, such as a reaction intermediate or a potential drug candidate .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve an indole core structure, with a “benzyloxy” group attached at the 5-position and a “carbohydrazide” group attached at the 2-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the indole core, which is aromatic and relatively stable. The “benzyloxy” and “carbohydrazide” groups could potentially be involved in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the “benzyloxy” and “carbohydrazide” groups .Wissenschaftliche Forschungsanwendungen

Antioxidant and Acetylcholinesterase Inhibition

5-(Benzyloxy)-1H-indole-2-carbohydrazide and similar compounds have demonstrated potential in the field of biochemistry, particularly for their antioxidant properties and acetylcholinesterase inhibition. Bingul et al. (2019) synthesized a range of 4,6-dimethoxy-1H-indole-2-carbohydrazides and evaluated them for antioxidant properties and acetylcholinesterase inhibition. These compounds showed promising results as antioxidants and in inhibiting acetylcholinesterase, an enzyme linked with neurological disorders like Alzheimer's disease (Bingul et al., 2019).

Antiproliferative and Anti-inflammatory Agents

Compounds structurally similar to 5-(Benzyloxy)-1H-indole-2-carbohydrazide have been studied for their antiproliferative and anti-inflammatory properties. Rapolu et al. (2013) synthesized a series of related compounds, which showed significant activity against the proliferation of human cancer cell lines and inflammation in rat paw edema models (Rapolu et al., 2013).

Antidiabetic Activity

Another important application is in the field of diabetes research. Anreddy (2014) evaluated the antidiabetic activity of a similar compound, demonstrating its efficacy in reducing blood glucose levels in diabetic rats. This suggests potential applications of related compounds in diabetes treatment (Anreddy, 2014).

Anticancer Activity

Indole derivatives have been studied for their anticancer activities. Kumar et al. (2010) synthesized a series of compounds, including those with benzyloxy substituents, which showed cytotoxicity against multiple cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2010).

5-Lipoxygenase Inhibitors

Compounds like 5-(Benzyloxy)-1H-indole-2-carbohydrazide have been evaluated for their potential as 5-lipoxygenase inhibitors, which is significant in treating inflammatory and allergic disorders. Karg et al. (2009) synthesized benzo[g]indole-3-carboxylates, which effectively inhibited 5-lipoxygenase activity and showed potential as anti-inflammatory therapeutics (Karg et al., 2009).

Chemosensor for Metal IonsAdditionally, related compounds have been used as chemosensors for metal ions. Şenkuytu et al. (201

- synthesized a compound bearing four N-acetyl groups, which demonstrated selective recognition toward Fe3+ and Cu2+ ions over other cations, highlighting its potential as a dual chemosensor for these metal ions (Şenkuytu et al., 2019).

Crystallographic Analysis

Structural analysis through crystallography is another important application. Al-Ostoot et al. (2019) performed the synthesis and crystallographic analysis of a similar compound, providing valuable insights into the three-dimensional structure and molecular interactions of these types of compounds (Al-Ostoot et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

Compounds with similar structures have been studied for their importance in controlling lipid metabolism, gluconeogenesis, and tumor progression .

Pharmacokinetics

The bioavailability of abecarnil was 20-30% in all the species investigated .

Result of Action

Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-phenylmethoxy-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c17-19-16(20)15-9-12-8-13(6-7-14(12)18-15)21-10-11-4-2-1-3-5-11/h1-9,18H,10,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOLZPODGJLAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370750 | |

| Record name | 5-(benzyloxy)-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)-1H-indole-2-carbohydrazide | |

CAS RN |

20948-66-7 | |

| Record name | 5-(benzyloxy)-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)